4'-Epi-daunorubicin

Description

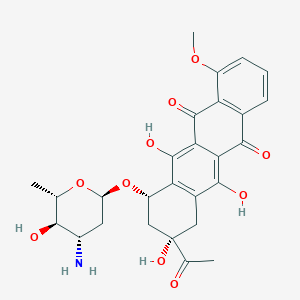

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQGQHZAVUOBTE-RPDDNNBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206629 | |

| Record name | 4'-Epi-daunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57918-24-8 | |

| Record name | Epidaunorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Epi-daunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Epi-daunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57918-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIDAUNORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4'-Epi-daunorubicin from Daunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 4'-Epi-daunorubicin, an important anthracycline antibiotic, from its parent compound, daunorubicin. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Introduction

Daunorubicin is a potent antineoplastic agent widely used in cancer chemotherapy.[1] However, its clinical application is often associated with dose-dependent cardiotoxicity.[2][3] Chemical modification of the daunorubicin structure has been a key strategy to develop analogues with an improved therapeutic index. This compound, an epimer of daunorubicin with an altered stereochemistry at the 4' position of the daunosamine sugar moiety, is a significant derivative in this class. This guide focuses on the semi-synthetic conversion of daunorubicin to this compound, a process involving protection, oxidation, stereoselective reduction, and deprotection steps.

Synthetic Strategy Overview

The conversion of daunorubicin to its 4'-epimer is a multi-step process that hinges on the inversion of the stereochemistry at the C4' hydroxyl group of the daunosamine sugar. The general synthetic workflow is as follows:

-

Protection of the 3'-Amino Group: The chemically reactive amino group on the daunosamine sugar is first protected to prevent side reactions in subsequent steps. The trifluoroacetyl group is a commonly used protecting group for this purpose.

-

Oxidation of the 4'-Hydroxyl Group: The protected daunorubicin is then subjected to oxidation to convert the 4'-hydroxyl group into a ketone. This step is crucial for the subsequent stereochemical inversion.

-

Stereoselective Reduction of the 4'-Keto Group: The intermediate 4'-keto compound is then stereoselectively reduced to yield the desired 4'-epi-hydroxyl configuration. The choice of reducing agent is critical to achieve high stereoselectivity.

-

Deprotection of the 3'-Amino Group: Finally, the protecting group on the amino functionality is removed to yield the target molecule, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound from daunorubicin, along with tabulated quantitative data for yields and purity.

Protection of the 3'-Amino Group

Protocol:

N-Trifluoroacetylation of daunorubicin is a common initial step to protect the amino group.

-

Procedure: Daunorubicin hydrochloride is dissolved in a suitable solvent such as methanol. An acylating agent, typically trifluoroacetic anhydride (TFAA), is added dropwise to the solution at a controlled temperature, often around 0°C. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The resulting N-Trifluoroacetyl-daunorubicin is then isolated and purified.

Oxidation of the 4'-Hydroxyl Group

Protocol:

The oxidation of the 4'-hydroxyl group of N-Trifluoroacetyl-daunorubicin to a keto group is a critical step. One common method is the Swern oxidation or a variation thereof.

-

Procedure: A solution of N-Trifluoroacetyl-daunorubicin in an aprotic solvent like dichloromethane is treated with an activating agent for dimethyl sulfoxide (DMSO), such as trifluoroacetic anhydride, at a low temperature (e.g., -70°C to -50°C).[4] After the formation of the active oxidizing species, a hindered base like triethylamine or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is added to facilitate the oxidation and formation of 4'-keto-N-Trifluoroacetyldaunorubicin.[4] The reaction mixture is then quenched, and the product is extracted and purified.

Stereoselective Reduction of the 4'-Keto Group

Protocol:

The stereoselective reduction of the 4'-keto group to the equatorial hydroxyl group is the key step that defines the "epi" configuration. This is typically achieved using a hydride-donating reducing agent.

-

Procedure: 4'-keto-N-Trifluoroacetyldaunorubicin is dissolved in a non-reducible solvent like methanol or a mixture of alcohols and ethers. A reducing agent, such as sodium borohydride, is added at a controlled low temperature (e.g., -35°C to -20°C). The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity, favoring the formation of the 4'-epi isomer. The reaction progress is monitored, and upon completion, the product, N-Trifluoroacetyl-4'-epi-daunorubicin, is isolated and purified. This reaction can yield more than 90% of the desired epimer.

Deprotection of the 3'-Amino Group

Protocol:

The final step is the removal of the trifluoroacetyl protecting group to yield this compound.

-

Procedure: N-Trifluoroacetyl-4'-epi-daunorubicin is treated with a mild aqueous base, such as a solution of sodium hydroxide (pH 10-13), at a temperature ranging from 0°C to 40°C. The hydrolysis of the trifluoroacetamide is typically rapid. After the reaction is complete, the solution is neutralized with an acid, and the final product, this compound, is purified, often by preparative chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key intermediates and the final product in the synthesis of this compound.

| Step | Product | Yield (%) | Purity (%) (Method) | Reference |

| Stereoselective Reduction | N-Trifluoroacetyl-4'-epi-daunorubicin | >90 | ~95 (HPLC) | |

| Deprotection & Purification | This compound hydrochloride | - | ~96 (HPLC) |

Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.

Visualization of the Synthesis Workflow

The following diagram illustrates the detailed chemical transformations involved in the synthesis of this compound from daunorubicin.

Conclusion

The semi-synthesis of this compound from daunorubicin is a well-established process that allows for the generation of a valuable anthracycline analogue. The key to this synthesis lies in the successful stereoinversion at the 4' position of the daunosamine moiety, which is achieved through a sequence of protection, oxidation, stereoselective reduction, and deprotection. Careful control of reaction conditions, particularly during the oxidation and reduction steps, is paramount for achieving high yields and purity of the final product. This guide provides a foundational understanding of the synthetic route and the practical considerations for its implementation in a laboratory setting. Further optimization of each step may be possible depending on the specific research or production goals.

References

- 1. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbonyl reduction of daunorubicin in rabbit liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE3200809C2 - 4'-Deoxy-3'-epi-daunorubicin and -doxorubicin, processes for their preparation and pharmaceuticals containing these compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 4'-Epi-daunorubicin (Epirubicin): Chemical Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Epi-daunorubicin, an anthracycline antibiotic widely known as Epirubicin. It delves into the critical aspects of its chemical structure, with a particular focus on the stereochemistry that differentiates it from its parent compound, daunorubicin, and its analogue, doxorubicin. This document outlines detailed experimental protocols for its synthesis and stereochemical analysis, presents key physicochemical and spectroscopic data in a structured format, and explores its mechanism of action with a focus on its interaction with the JAK/STAT signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticancer therapeutics.

Chemical Structure and Stereochemistry

This compound, or Epirubicin, is a semi-synthetic derivative of daunorubicin. Its chemical structure consists of a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine, via a glycosidic bond. The defining feature of Epirubicin's stereochemistry lies in the orientation of the hydroxyl group at the 4' position of the daunosamine sugar. In Epirubicin, this hydroxyl group is in an equatorial position (beta configuration), whereas in daunorubicin and doxorubicin, it is in an axial position (alpha configuration). This epimerization at the C4' position significantly influences the drug's pharmacokinetic and pharmacodynamic properties, contributing to its distinct clinical profile.

The IUPAC name for Epirubicin is (8S,10S)-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. Its chemical structure is depicted in Figure 1.

Figure 1. Chemical Structure of this compound (Epirubicin).

The stereochemistry of Epirubicin is crucial for its biological activity and is a key focus of its synthesis and analysis. The specific spatial arrangement of the atoms, particularly at the chiral centers of the aglycone and the daunosamine sugar, dictates its interaction with its biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Epirubicin is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Epirubicin

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₁₁ |

| Molecular Weight | 543.52 g/mol |

| Appearance | Orange-red crystalline powder |

| Melting Point | 185 °C (decomposition)[1] |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol |

| pKa | 8.2 (amino group) |

Table 2: Spectroscopic Data of Epirubicin

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | The ¹H-NMR spectrum of Epirubicin hydrochloride is consistent with the commercially available standard[2]. Key signals include those for the aromatic protons of the tetracyclic ring system, the methoxy group, the acetyl group, and the protons of the daunosamine sugar moiety. The chemical shifts and coupling constants of the protons on the daunosamine ring are particularly important for confirming the 4'-epi configuration. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbons, the aromatic carbons, the carbons of the daunosamine sugar, and the methoxy and acetyl carbons. |

| Mass Spectrometry (MS) | Mass spectrometry is used to confirm the molecular weight of Epirubicin. The fragmentation pattern can provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl, amino, carbonyl (ketone and quinone), and aromatic functional groups present in the molecule. |

Experimental Protocols

Synthesis of this compound Hydrochloride

The following is a representative experimental protocol for the synthesis of Epirubicin hydrochloride from epidaunorubicin hydrochloride. This multi-step synthesis involves bromination, hydrolysis, and purification.

Materials and Reagents:

-

Epidaunorubicin hydrochloride

-

Methanol

-

1,4-Dioxane

-

Methyl formate

-

Bromine

-

Propylene oxide

-

Diisopropyl ether

-

Acetone

-

Hydrobromic acid

-

Sodium formate

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Deionized water

-

Ion exchange resin (chloride anion)

-

Adsorption resin

-

Ethanol

Procedure: [2]

-

Bromination: Dissolve 6.7 g of epidaunorubicin hydrochloride in 67 mL of methanol at room temperature. Add 67 mL of 1,4-dioxane and 6 mL of methyl formate, followed by the addition of 0.73 mL of bromine. Stir the mixture for 1 hour. Then, add 2.16 mL of propylene oxide and continue stirring for 30 minutes.

-

Precipitation: Concentrate the solution to 65 mL and slowly add the concentrated solution to 740 mL of pre-cooled diisopropyl ether. Collect the resulting precipitate by filtration and wash it with 150 mL of diisopropyl ether.

-

Hydrolysis: Add the undried precipitate to a pre-prepared mixture of 142 mL of water, 146 mL of acetone, and 4.2 mL of hydrobromic acid. Stir the mixture at room temperature for 18 hours. Add a solution of 10 g of sodium formate in 42 mL of water. After stirring for 24 hours, adjust the pH to 5 with a sodium hydroxide solution and continue stirring for another 24 hours.

-

Purification: Add 250 mL of water to the reaction mixture, adjust the pH to 3 with hydrochloric acid, and then concentrate the solution. Dilute the concentrated solution with water and filter it using a filter aid.

-

Chromatography: Concentrate the filtrate and pass it through an ion exchange resin (chloride anion). Elute with deionized water. Adjust the pH of the main fraction to 2 with hydrochloric acid and pass it through an adsorption resin. Elute the column sequentially with deionized water, followed by a methanol-deionized water mixture.

-

Isolation: Concentrate the main fraction, add ethanol to the concentrate, and repeat the concentration process. Finally, prepare a mixed solution of ethanol-water and concentrate it to dryness to obtain 4.3 g of Epirubicin hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Analysis

A validated chiral HPLC method is essential to separate and quantify this compound from its stereoisomers, particularly its 4'-epimer, doxorubicin. The following provides a general framework for developing such a method. A specific validated method for the separation of doxorubicin and epirubicin has been reported using a reversed-phase isocratic HPLC method[3].

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Typical Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A reported mobile phase for separating doxorubicin and epirubicin is acetonitrile–0.06 M sodium hydrogen phosphate containing 0.05% (v/v) triethylamine, adjusted to pH 4.6 with 0.03 M citric acid (35:65, v/v)[4]. |

| Stationary Phase | Spherisorb ODS 1 column. |

| Flow Rate | Typically 0.5-1.5 mL/min. |

| Detection | UV absorbance at a wavelength where Epirubicin has strong absorption (e.g., 254 nm) or fluorescence detection for higher sensitivity (excitation at ~470 nm, emission at ~550 nm). |

| Column Temperature | Controlled, typically between 20-40 °C. |

Method Validation: The developed chiral HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Mechanism of Action and Signaling Pathways

Epirubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and associated enzymes. The main mechanisms of action include:

-

DNA Intercalation: The planar tetracyclic ring of Epirubicin intercalates between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.

Recent studies have also implicated the modulation of specific signaling pathways in the anticancer activity of Epirubicin. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Epirubicin and the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. Epirubicin has been shown to enhance the anticancer effects of radiation in hepatocellular carcinoma by downregulating the JAK/STAT1 pathway. This suggests that Epirubicin can interfere with the signaling cascade that promotes cancer cell survival.

The proposed mechanism involves the inhibition of STAT1 activation, a key transcription factor in this pathway. By downregulating the JAK/STAT1 pathway, Epirubicin may sensitize cancer cells to other therapeutic interventions.

Below is a simplified diagram illustrating the canonical JAK/STAT signaling pathway and the potential point of intervention by Epirubicin.

Caption: JAK/STAT signaling pathway and potential inhibition by Epirubicin.

Conclusion

This compound (Epirubicin) remains a cornerstone of chemotherapy for various cancers. Its unique stereochemistry at the 4' position of the daunosamine sugar distinguishes it from other anthracyclines and contributes to its clinical efficacy and safety profile. A thorough understanding of its chemical structure, stereochemistry, and analytical methods is paramount for quality control and further drug development. The elucidation of its detailed mechanisms of action, including its interaction with signaling pathways like JAK/STAT, opens new avenues for rational combination therapies and the development of novel, more targeted anticancer agents. This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology through the study of this important therapeutic agent.

References

- 1. WO2017120729A1 - Method and intermediate for the preparation of epirubicin hydrochloride - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to 4'-Epi-daunorubicin: DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Epi-daunorubicin, also known as Epirubicin, is a potent anthracycline antibiotic widely utilized in cancer chemotherapy.[1] Its cytotoxic effects are primarily attributed to a dual mechanism of action: the intercalation into cellular DNA and the inhibition of topoisomerase II. This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Epirubicin exerts its antineoplastic effects through a concerted molecular assault on fundamental cellular processes. The planar aromatic rings of the epirubicin molecule insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation.[2] This physical distortion of the DNA structure interferes with essential cellular functions like DNA replication and transcription.[2][3]

Simultaneously, epirubicin targets topoisomerase II, a critical enzyme responsible for managing DNA topology.[3] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thus resolving supercoils and tangles that arise during replication and transcription. Epirubicin stabilizes the covalent complex formed between topoisomerase II and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. The persistence of these breaks triggers a cascade of cellular responses, ultimately culminating in apoptotic cell death.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound (Epirubicin) with DNA and its inhibitory effect on topoisomerase II. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the specific DNA sequence or topoisomerase II isoform used.

| Parameter | Value | Method | Source |

| Binding Constant (K) | 3.8 x 10⁵ M⁻¹ | Spectroscopic | |

| Binding Constant (K) | 3.00 x 10⁶ M⁻¹ | Spectroscopic and Molecular Docking |

Table 1: DNA Binding Affinity of Epirubicin. This table presents the binding constants (K) for the interaction of epirubicin with DNA. Higher K values indicate a stronger binding affinity.

| Compound | IC₅₀ (µM) | Target | Assay | Source |

| Doxorubicin (structurally similar) | 2.67 | Topoisomerase II | ||

| Etoposide (reference compound) | 78.4 | Topoisomerase II | ||

| XK469 (investigational inhibitor) | ≈ 130 | Topoisomerase IIα and IIβ | Decatenation Assay | |

| Dexrazoxane (reference compound) | ≈ 60 | Topoisomerase IIα and IIβ | Decatenation Assay |

Table 2: Topoisomerase II Inhibitory Activity. This table provides the half-maximal inhibitory concentration (IC₅₀) values for topoisomerase II inhibition. Lower IC₅₀ values indicate greater potency. Data for structurally similar or reference compounds are included for comparison.

Experimental Protocols

DNA Intercalation Assays

A variety of biophysical techniques can be employed to characterize the intercalation of this compound into DNA.

This assay is based on the displacement of the fluorescent intercalator ethidium bromide (EtBr) from DNA by a competing ligand like epirubicin. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is displacing EtBr and binding to the DNA.

Protocol:

-

Prepare a solution of calf thymus DNA (ct-DNA) (e.g., 10 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer (e.g., Tris-HCl) and incubate for 10 minutes to allow for complex formation.

-

Measure the initial fluorescence of the EtBr-DNA complex using a fluorometer (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of epirubicin to the EtBr-DNA solution.

-

After each addition, incubate for 5 minutes and record the fluorescence intensity.

-

Calculate the percentage of fluorescence quenching at each epirubicin concentration. The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be determined to estimate the binding affinity.

The interaction of epirubicin with DNA can be monitored by observing changes in its UV-Visible absorption spectrum. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).

Protocol:

-

Record the initial UV-Vis spectrum of epirubicin alone in a cuvette (typically in the 200-500 nm range).

-

Titrate the epirubicin solution with increasing concentrations of a stock DNA solution.

-

After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the spectrum.

-

Correct the spectra for the dilution of the compound upon DNA addition.

-

Analyze the changes in absorbance and wavelength maxima to determine the binding mode and calculate the binding constant.

Topoisomerase II Inhibition Assays

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation.

Protocol:

-

On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and an appropriate assay buffer.

-

Add the test compound (epirubicin) at various concentrations to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated product.

This assay is designed to detect the formation of the stabilized covalent complex between topoisomerase II and DNA, which is a hallmark of topoisomerase II poisons like epirubicin.

Protocol:

-

Incubate purified topoisomerase IIα enzyme with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.

-

Add epirubicin at various concentrations.

-

Incubate at 37°C for 30 minutes to allow for cleavage complex formation.

-

Denature the topoisomerase II enzyme by adding SDS.

-

Digest the denatured enzyme with a protease (e.g., proteinase K). This leaves a peptide covalently attached to the DNA ends.

-

Analyze the DNA by agarose gel electrophoresis.

-

The stabilization of the cleavage complex by epirubicin will result in the appearance of a linearized form of the plasmid DNA, which can be quantified.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Dual mechanism of this compound action.

Caption: Experimental workflow for assessing Epirubicin's activity.

References

The Discovery and Development of 4'-Epi-daunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Epi-daunorubicin, more commonly known as Epirubicin, is a pivotal semi-synthetic anthracycline antibiotic derived from daunorubicin.[1][2][3] Its development was driven by the need to create analogues of doxorubicin with an improved therapeutic index, specifically reduced cardiotoxicity, while retaining potent antitumor activity.[4] Epirubicin differs from doxorubicin only in the epimerization of the hydroxyl group at the 4' position of the amino sugar moiety.[5] This seemingly minor stereochemical alteration has significant implications for its pharmacokinetic profile and toxicity, making it a cornerstone in the treatment of various malignancies, most notably breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of Epirubicin.

Chemical Synthesis

The synthesis of Epirubicin is a multi-step process that typically starts from daunorubicin, a natural product of microbial fermentation. The core of the synthesis involves the inversion of the stereochemistry at the 4'-position of the daunosamine sugar moiety.

Experimental Protocol: Synthesis of Epirubicin from Daunorubicin

This protocol outlines a general approach for the chemical synthesis of Epirubicin from daunorubicin.

Step 1: Methanolysis of Daunorubicin Daunorubicin is first treated with methanol to cleave the glycosidic bond, yielding daunomycinone and daunosamine methyl ether in high yields. This step separates the aglycone from the sugar moiety, allowing for their individual modification.

Step 2: Protection of the Amino Group of Daunosamine Methyl Ether The amino group of the isolated daunosamine methyl ether is protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include trifluoroacetyl and allyloxycarbonyl.

Step 3: Inversion of the 4'-Hydroxyl Group The key step of the synthesis is the stereochemical inversion of the hydroxyl group at the 4'-position of the N-protected daunosamine. This is typically achieved through an oxidation-reduction sequence. The 4'-hydroxyl group is first oxidized to a ketone, and then stereoselectively reduced to the desired 4'-epi configuration.

Step 4: Glycosylation The modified and protected 4'-epi-daunosamine is then coupled with a suitably protected daunomycinone derivative, such as 14-acetoxy daunomycinone, to reform the glycosidic linkage. This reaction is catalyzed by a coupling agent, for instance, trimethylsilyl trifluoromethanesulfonate.

Step 5: Deprotection Finally, the protecting groups on the amino and other functional groups are removed to yield Epirubicin. The choice of deprotection conditions depends on the protecting groups used in the earlier steps. The final product is then purified, typically by chromatographic methods, and can be converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Mechanism of Action

Epirubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the cell's genetic material and related enzymatic processes.

DNA Intercalation

The planar aromatic ring structure of Epirubicin intercalates between the base pairs of the DNA double helix. This physical insertion into the DNA distorts its structure, interfering with the processes of DNA replication and transcription, ultimately leading to the inhibition of DNA and RNA synthesis.

Inhibition of Topoisomerase II

A crucial aspect of Epirubicin's mechanism is its interaction with topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Epirubicin stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands that the enzyme has cleaved. This leads to the accumulation of persistent double-strand breaks in the DNA, triggering a DNA damage response that culminates in apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

Epirubicin can undergo redox cycling, a process that generates highly reactive free radicals, including superoxide and hydroxyl radicals. These reactive oxygen species (ROS) can induce oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to the drug's cytotoxicity.

Preclinical Development: Cytotoxicity

The cytotoxic activity of Epirubicin has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (nM) |

| U-87 | Glioblastoma | 6,300 |

| ZR75-1 | Breast Cancer | 18-170 (in taxane-resistant lines) |

| MDA-MB-231 | Breast Cancer | Data not specified in provided text |

| MCF-7 EPI(R) | Epirubicin-Resistant Breast Cancer | 400-fold higher than MCF-7 WT |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of Epirubicin in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Epirubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

3. MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

4. Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Absorbance Reading:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each Epirubicin concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Epirubicin concentration and determine the IC50 value.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Epirubicin is characterized by a tri-phasic elimination pattern and extensive metabolism.

| Parameter | Value |

| Distribution Half-life (t½α) | 4.67 minutes |

| Initial Elimination Half-life (t½β) | 1.15 hours |

| Terminal Elimination Half-life (t½γ) | 36.5 hours |

| Total Plasma Clearance | 46 L/h/m² |

| Volume of Distribution (Vd) | 1000 L/m² |

Epirubicin is extensively metabolized in the liver to several metabolites, including epirubicinol, glucuronides, and aglycones. The glucuronidation pathway is unique to Epirubicin among anthracyclines and is thought to contribute to its improved tolerability compared to doxorubicin.

Clinical Development

Epirubicin has been extensively studied in numerous clinical trials, particularly in the context of breast cancer, both in the adjuvant and metastatic settings.

Adjuvant Therapy for Breast Cancer

| Trial / Study | Treatment Arms | Key Efficacy Endpoints |

| French Adjuvant Study Group 01 | 6 cycles FEC 50 vs. 3 cycles FEC 50 vs. 3 cycles FEC 75 | 10-year Disease-Free Survival: 53.4% vs. 42.5% vs. 43.6% (p=0.05) |

| 10-year Overall Survival: 64.3% vs. 56.6% vs. 59.7% (p=0.25) | ||

| International Phase III Trial | Epirubicin/Cyclophosphamide followed by Docetaxel (dose-dense) vs. Fluorouracil/Epirubicin/Cyclophosphamide followed by Docetaxel (standard) | Breast Cancer Recurrence-Free Survival (BCRFS) Hazard Ratio: 0.80 (p=0.030) |

| Event-Free Survival (EFS) Hazard Ratio: 0.78 (p=0.009) |

Toxicity Profile

The most significant dose-limiting toxicities of Epirubicin are myelosuppression and cardiotoxicity.

| Adverse Event | Frequency |

| Myelosuppression (Leukopenia, Neutropenia, Anemia, Thrombocytopenia) | Very Common (≥1/10) |

| Cardiotoxicity (Congestive Heart Failure) | Cumulative dose-dependent: ~0.9% at 550 mg/m², 1.6% at 700 mg/m², 3.3% at 900 mg/m² |

| Nausea and Vomiting | Very Common (≥1/10) |

| Alopecia | Very Common (≥1/10) |

| Mucositis/Stomatitis | Very Common (≥1/10) |

| Secondary Leukemia (AML/MDS) | Cumulative risk of ~0.27% at 3 years in adjuvant breast cancer trials |

Advanced Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.

1. Reaction Setup:

-

In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, approximately 200 ng of kDNA substrate, and sterile water to a final volume of 20 µL.

-

Add Epirubicin at various concentrations to the reaction tubes. Include a solvent control.

-

Add a predetermined amount of purified topoisomerase II enzyme to each tube.

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination:

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.

4. Gel Electrophoresis:

-

Add loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a high voltage (e.g., 100-250 V) until the dye front has migrated sufficiently.

5. Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Decatenated kDNA will migrate into the gel as distinct bands, while the catenated substrate will remain in the loading well. The degree of inhibition of decatenation by Epirubicin can be quantified by densitometry.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Seeding and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat the cells with Epirubicin at the desired concentrations for a specific duration. Include appropriate controls.

2. DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA in serum-free medium or PBS.

-

Remove the treatment medium and wash the cells with PBS.

-

Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-45 minutes in the dark.

3. Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

4. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the treated cells to that of the untreated control to determine the fold change in ROS production.

Conclusion

This compound (Epirubicin) represents a significant advancement in anthracycline chemotherapy, offering a comparable efficacy to doxorubicin with a more favorable toxicity profile, particularly concerning cardiotoxicity. Its development underscores the importance of subtle stereochemical modifications in drug design to enhance the therapeutic index. The multifaceted mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and ROS generation, provides a robust basis for its potent antitumor activity. A thorough understanding of its synthesis, mechanism, pharmacokinetics, and clinical application, as detailed in this guide, is crucial for researchers and clinicians working to further optimize its use and develop next-generation anticancer therapies.

References

- 1. US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20180094014A1 - Method of producing epirubicin and novel production intermediate thereof - Google Patents [patents.google.com]

- 4. Epirubicin. Clinical pharmacology and dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4'-Epi-daunorubicin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-Epi-daunorubicin hydrochloride, known as epirubicin hydrochloride. Epirubicin hydrochloride is an anthracycline antibiotic widely used in chemotherapy. A thorough understanding of its physicochemical characteristics is essential for drug development, formulation, and quality control.

General Information

This compound hydrochloride is a semisynthetic derivative of daunorubicin and an epimer of doxorubicin, differing in the spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This seemingly minor structural change has a significant impact on its clinical properties, including a more favorable toxicity profile compared to doxorubicin.

| Property | Information |

| Chemical Name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride |

| Synonyms | Epirubicin hydrochloride, 4'-Epidoxorubicin hydrochloride |

| CAS Number | 56390-09-1[1] |

| Molecular Formula | C₂₇H₂₉NO₁₁·HCl[1] |

| Molecular Weight | 579.98 g/mol [2] |

| Appearance | Orange-red to red, crystalline, hygroscopic powder.[3] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound hydrochloride.

Table 1: Thermal and Solubility Properties

| Parameter | Value | Source |

| Melting Point | ~185°C (decomposes) | Multiple sources |

| Solubility in Water | Freely soluble[3], ~10 mg/mL | European Pharmacopoeia, Cayman Chemical, Benchchem |

| Solubility in Methanol | Freely soluble | European Pharmacopoeia |

| Solubility in DMSO | ~10 mg/mL | Cayman Chemical, Benchchem |

| Solubility in Ethanol | Slightly soluble | European Pharmacopoeia |

| Solubility in Acetone | Practically insoluble | European Pharmacopoeia |

| pKa | Not officially reported; determined by potentiometric titration. | - |

Table 2: Spectroscopic Properties

| Technique | Parameter | Value | Source |

| UV-Vis Spectroscopy | λmax in Methanol | 234 nm, 252 nm, 288 nm, 479 nm, 495 nm | Cayman Chemical, ChemBK |

| Fluorescence Spectroscopy | Excitation Wavelength | 482 nm | ResearchGate |

| Emission Wavelength | 551-580 nm | HPLC analysis paper |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are crucial for reproducibility and accuracy. The following protocols are based on standard pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method - USP <741>)

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid. For substances that decompose, the temperature at which decomposition is observed is noted.

Apparatus:

-

Melting point apparatus with a heated block and a means for temperature control and observation.

-

Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

-

Sample Preparation: The this compound hydrochloride sample should be a fine, dry powder.

-

Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2.5-3.5 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 1-2°C per minute.

-

The temperature at which the substance begins to melt and the temperature at which it is completely melted are recorded as the melting range. Due to decomposition, the temperature at which visual changes such as charring or bubbling occur should be noted.

-

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a substance in a given solvent by agitating an excess amount of the solid in the solvent until equilibrium is reached.

Apparatus:

-

Mechanical shaker or agitator.

-

Constant temperature bath (e.g., 25°C or 37°C).

-

Centrifuge and/or filtration apparatus.

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH. The pKa is the pH at which the substance is 50% ionized.

Apparatus:

-

Calibrated pH meter with an electrode.

-

Burette.

-

Stirrer.

Procedure:

-

Solution Preparation: A known concentration of this compound hydrochloride is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: A generalized workflow for the physicochemical characterization of this compound hydrochloride.

Simplified Signaling Pathway of this compound Hydrochloride

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound hydrochloride.

Logical Relationship of Physicochemical Properties in Drug Development

Caption: Logical relationship demonstrating the influence of physicochemical properties on the drug development process.

References

The Pivotal Role of 4'-Epi-daunorubicin in the Synthesis of Epirubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicin, a widely used anthracycline chemotherapeutic agent, is a stereoisomer of doxorubicin and a derivative of daunorubicin.[1] Its synthesis is a critical process in pharmaceutical manufacturing, with the precursor 4'-epi-daunorubicin playing a central role. This technical guide provides an in-depth overview of the synthesis of epirubicin, focusing on the formation and conversion of this compound. Detailed experimental methodologies, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in drug development and chemical synthesis.

Introduction

The synthesis of epirubicin from the more readily available daunorubicin is a multi-step process that hinges on the critical epimerization of the 4'-hydroxyl group of the daunosamine sugar moiety. This conversion to this compound is the key transformation that ultimately defines the stereochemistry and biological activity of epirubicin.[1] While alternative methods such as fermentation using genetically engineered strains of Streptomyces peucetius have been explored to bypass semi-synthesis, the chemical conversion route remains a prominent and well-established method in industrial production.[2][3]

This guide will detail the primary chemical pathway for the synthesis of this compound from a daunorubicin derivative and its subsequent conversion to epirubicin.

Synthetic Pathway Overview

The conversion of a daunorubicin derivative to epirubicin via this compound can be conceptually broken down into several key stages. This process typically starts with a protected form of a daunorubicin analog to ensure selectivity of the reactions.

Caption: Overall synthetic workflow from a daunorubicin derivative to epirubicin.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of epirubicin, with this compound as the pivotal intermediate. The protocols are based on established patent literature.[1]

Protection of the Amino Group

To prevent unwanted side reactions, the amino group on the daunosamine sugar is first protected, typically as a trifluoroacetamide.

-

Reaction: Acylation of the starting daunorubicin derivative.

-

Starting Material: 13-dihydrodaunorubicin.

-

Reagents: Trifluoroacetic anhydride, Dichloromethane (DCM).

-

Protocol:

-

Suspend 5 grams of 13-dihydrodaunorubicin in 200 ml of DCM and cool to 0°C.

-

While stirring vigorously, slowly add a solution of trifluoroacetic anhydride in DCM (8 ml in 15 ml) dropwise over 1 hour.

-

Maintain the reaction mixture at 0°C for the duration of the addition.

-

The resulting product is N-Trifluoroacetyl-13-daunorubicinol.

-

Oxidation to the 4'-Keto Intermediate

The 4'-hydroxyl group is oxidized to a ketone, which removes the chiral center at this position, allowing for subsequent stereospecific reduction.

Caption: Experimental workflow for the oxidation of the 4'-hydroxyl group.

-

Reaction: Swern-type oxidation.

-

Starting Material: N-Trifluoroacetyl-13-daunorubicinol.

-

Reagents: Dimethyl sulfoxide (DMSO), Oxalyl chloride, Dichloromethane (DCM), Triethylamine.

-

Protocol:

-

Dissolve 8 ml of DMSO in 100 ml of DCM and cool to -60°C with stirring.

-

Add 2 ml of oxalyl chloride in 5 ml of DCM to the solution and incubate at -60°C for 40 minutes.

-

Dissolve 5 grams of N-trifluoroacetyl-13-daunorubicinol in 50 ml of DCM and add it to the reaction mixture over 20 minutes, maintaining the temperature at -60±5°C.

-

Incubate the reaction mixture for 1 hour.

-

Add 10 ml of triethylamine to the reaction mixture at a temperature ≤ -60°C.

-

Stereospecific Reduction to N-Trifluoroacetyl-4'-epi-daunorubicin

This is the key step where the desired stereochemistry at the 4' position is established.

-

Reaction: Stereospecific reduction of the 4'-keto group.

-

Starting Material: 4'-keto-N-Trifluoroacetyl-daunorubicin.

-

Reagents: Sodium borohydride, Methanol.

-

Protocol:

-

Conduct the reaction in a non-reducible solvent such as methanol.

-

Maintain the reaction temperature between -35°C and 10°C, preferably at -20±5°C.

-

The use of sodium borohydride as the reducing agent stereospecifically reduces the 4'-keto group to the equatorial hydroxyl group, yielding N-Trifluoroacetyl-4'-epi-daunorubicin.

-

Deprotection to this compound

The trifluoroacetyl protecting group is removed to yield the free amine.

-

Reaction: Hydrolysis of the N-trifluoroacetyl group.

-

Starting Material: N-Trifluoroacetyl-4'-epi-daunorubicin.

-

Reagents: Aqueous base (e.g., NaOH), Distilled water.

-

Protocol:

-

Suspend 3.0 grams of 4'-epi-N-trifluoroacetyldaunorubicin in 200 ml of distilled water at 30°C.

-

Add 10 ml of 1.0N NaOH solution.

-

Incubate the mixture for 30 minutes.

-

Neutralize the solution to pH 7 with hydrochloric acid.

-

The resulting product is this compound hydrochloride, which can be purified by preparative chromatography.

-

Conversion of this compound to Epirubicin

The final step involves the introduction of a hydroxyl group at the C-14 position.

-

Reaction: Bromination followed by hydrolysis.

-

Starting Material: this compound hydrochloride.

-

Reagents: Hydrogen dibromobromate bis(dimethylformamide), Dimethylformamide (DMF), Acetonitrile, Acetone, Aqueous hydrogen bromide, Sodium formate.

-

Protocol:

-

Dissolve 2.1 grams of this compound hydrochloride in 70 ml of DMF.

-

Add 2.8 grams of hydrogen dibromobromate bis(dimethylformamide) to the mixture.

-

Incubate at 40°C for 2 hours.

-

Pour the reaction mixture into 350 ml of acetonitrile to precipitate the product.

-

Filter the precipitate, wash with acetonitrile, and remove the solvent.

-

Dissolve the solid in a mixture of 80 ml of acetone, 80 ml of 0.25 M aqueous hydrogen bromide, and 8 grams of sodium formate.

-

Incubate for 30 hours at 35°C to yield epirubicin.

-

Quantitative Data

The efficiency and purity of each step are crucial for the overall yield and quality of the final epirubicin product.

| Step | Product | Yield/Purity | Analytical Method | Reference |

| Stereospecific Reduction | N-Trifluoroacetyl-4'-epi-daunorubicin | > 90% yield of the desired epimer | Not specified | |

| Purification of Protected Intermediate | N-Trifluoroacetyl-4'-epi-daunorubicin | ~95% purity | HPLC | |

| Deprotection and Purification | This compound hydrochloride | ~96% purity | HPLC |

Logical Relationship of Synthetic Intermediates

The synthesis of epirubicin is a linear progression of chemical transformations, each building upon the previous intermediate.

Caption: Logical flow of intermediates in epirubicin synthesis.

Conclusion

The synthesis of epirubicin is a well-defined process where this compound serves as a critical precursor. The stereoselective conversion at the 4' position of the daunosamine moiety is the cornerstone of this synthesis. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important chemotherapeutic agent. Understanding the nuances of each synthetic step is paramount to achieving high purity and yield of the final active pharmaceutical ingredient.

References

- 1. US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Production of the antitumor drug epirubicin (4'-epidoxorubicin) and its precursor by a genetically engineered strain of Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 4'-Epi-daunorubicin: A Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4'-Epi-daunorubicin, an anthracycline antibiotic pivotal in chemotherapy. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as critical tools for the structural elucidation and characterization of this complex molecule. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as Epirubicin, is a stereoisomer of doxorubicin and a derivative of daunorubicin.[1] It is a potent antineoplastic agent that functions by intercalating into DNA, thereby inhibiting DNA and RNA synthesis and leading to cell death.[1] Its distinct stereochemistry at the 4' position of the daunosamine sugar moiety influences its pharmacological profile, including its efficacy and toxicity. Accurate and comprehensive spectroscopic analysis is therefore paramount for its quality control, metabolite identification, and the development of new drug delivery systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and its unobtrusive solvent signals in regions of interest. Other solvents such as methanol-d₄ or chloroform-d can also be used depending on the specific experimental requirements.

-

Concentration: The concentration should be optimized to ensure good signal-to-noise ratio without causing significant line broadening due to aggregation. A concentration range of 10-20 mM is typically appropriate.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

-

Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

-

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

NMR Data for Daunorubicin Hydrochloride (as a reference for this compound)

Due to the limited availability of a complete and assigned NMR dataset for this compound in the public domain, the following tables present the ¹H and ¹³C NMR chemical shifts for the closely related compound, Daunorubicin Hydrochloride, in DMSO-d₆.[2] The key differences for this compound are expected to be observed in the chemical shifts of the daunosamine sugar moiety, particularly around the C-4' position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Daunorubicin Hydrochloride in DMSO-d₆. [2]

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 7.89 | d | 7.8 |

| 2-H | 7.87 | t | 8.1 |

| 3-H | 7.62 | d | 8.4 |

| 4-OCH₃ | 3.98 | s | - |

| 6-OH | 13.27 | s | - |

| 7-H | 4.93 | dd | 7.8, 5.7 |

| 8-Hax | 2.13 | dd | 14.7, 5.7 |

| 8-Heq | 2.29 | d | 14.7 |

| 9-OH | 5.53 | s | - |

| 10-Hax | 2.95 | d | 18.3 |

| 10-Heq | 3.19 | d | 18.3 |

| 11-OH | 14.04 | s | - |

| 14-CH₃ | 2.27 | s | - |

| 1'-H | 5.37 | d | 3.3 |

| 2'-Hax | 1.76 | m | - |

| 2'-Heq | 1.90 | m | - |

| 3'-H | 3.35 | m | - |

| 4'-H | 3.61 | m | - |

| 5'-H | 4.19 | q | 6.3 |

| 5'-CH₃ | 1.13 | d | 6.3 |

| NH₃⁺ | 7.90 | br s | - |

| 4'-OH | 5.05 | d | 4.8 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Daunorubicin Hydrochloride in DMSO-d₆. [2]

| Carbon | Chemical Shift (ppm) |

| 1 | 120.2 |

| 2 | 136.8 |

| 3 | 119.5 |

| 4 | 161.3 |

| 4a | 120.4 |

| 5 | 187.0 |

| 5a | 111.2 |

| 6 | 156.5 |

| 6a | 135.8 |

| 7 | 70.0 |

| 8 | 36.8 |

| 9 | 75.1 |

| 10 | 32.8 |

| 10a | 134.8 |

| 11 | 155.8 |

| 11a | 110.6 |

| 12 | 186.5 |

| 12a | 134.3 |

| 13 | 212.0 |

| 14 | 24.8 |

| 1' | 100.2 |

| 2' | 31.0 |

| 3' | 49.9 |

| 4' | 65.9 |

| 5' | 67.2 |

| 6' | 17.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common method for the analysis of this compound in various matrices.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for anthracyclines.

-

MS Parameters:

-

Capillary Voltage: ~3.0-4.0 kV.

-

Cone Voltage: ~20-30 V.

-

Source Temperature: ~120-150 °C.

-

Desolvation Temperature: ~350-450 °C.

-

Gas Flow Rates: Desolvation and cone gas flows should be optimized for the specific instrument.

-

-

Data Acquisition:

-

Full Scan Mode: To determine the molecular weight and identify other components in the sample. A scan range of m/z 100-1000 is appropriate. The protonated molecular ion [M+H]⁺ of this compound is expected at m/z 528.

-

Tandem MS (MS/MS): To obtain structural information through fragmentation. The precursor ion (m/z 528) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.

-

Mass Spectrometry Fragmentation Data

The primary fragmentation pathway for daunorubicin and its analogs, including this compound, involves the cleavage of the glycosidic bond, leading to the loss of the daunosamine sugar moiety.

Table 3: Predicted MS Fragmentation Data for this compound.

| m/z (Predicted) | Formula | Fragment Identity |

| 528.18 | C₂₇H₃₀NO₁₀⁺ | [M+H]⁺ (Protonated Molecule) |

| 397.09 | C₂₁H₁₇O₇⁺ | [M+H - C₆H₁₃NO₃]⁺ (Aglycone fragment) |

| 132.09 | C₆H₁₄NO₃⁺ | [C₆H₁₃NO₃ + H]⁺ (Protonated Daunosamine sugar) |

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the analytical workflow and a key structural relationship.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Primary MS fragmentation pathway of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR and MS provides a comprehensive understanding of its chemical structure. While a complete, assigned NMR dataset for this compound remains to be fully detailed in publicly accessible literature, the data from its close analog, daunorubicin, serves as an excellent reference point for structural confirmation. The LC-MS protocols and fragmentation data presented herein offer a robust framework for the identification and characterization of this important chemotherapeutic agent. This guide is intended to be a valuable resource for scientists and researchers, facilitating further studies and applications of this compound.

References

Molecular Modeling of 4'-Epi-daunorubicin DNA Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Epi-daunorubicin, an epimer of the anthracycline antibiotic daunorubicin, is a potent anti-cancer agent whose therapeutic efficacy is primarily attributed to its interaction with DNA. Understanding the molecular intricacies of this binding process is paramount for the rational design of novel chemotherapeutics with improved efficacy and reduced cardiotoxicity. This technical guide provides an in-depth overview of the molecular modeling of this compound's binding to DNA, integrating quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers in the field. The core of its mechanism involves the intercalation of its planar tetracyclic ring system between DNA base pairs, leading to the inhibition of DNA and RNA synthesis and the disruption of topoisomerase II activity.[1] This document summarizes key binding parameters, outlines the methodologies to study these interactions, and presents a logical framework for the experimental and computational investigation of this critical drug-DNA complex.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound (also known as Epirubicin) and DNA has been quantified using various biophysical techniques. These studies provide crucial data on the affinity and thermodynamics of the binding event, which are essential for understanding the drug's mechanism of action.

Table 1: Binding Constants of this compound and Related Compounds with DNA

| Compound | DNA Source/Sequence | Method | Binding Constant (K) / Dissociation Constant (KD) | Binding Affinity (ΔG) | Reference |

| This compound (Epirubicin) | Salmon Sperm DNA | Not Specified | K = 3.8 x 105 M-1 | Not Reported | [1] |

| This compound (Epirubicin) | κB-33 promoter sequence | Isothermal Titration Calorimetry (ITC) | KD = 11.4 µM | Not Reported | [2] |

| Epirubicin-Copper (II) Complex | Fish Sperm dsDNA | Not Specified | Kb = -9.5 kcal/mol (from docking) | -9.5 kcal/mol | [3] |

| This compound (Epirubicin) | Fish Sperm dsDNA | Molecular Docking | - | -9.8 kcal/mol | [3] |

| Daunorubicin | Calf Thymus DNA | Optical Method | K = (0.10 - 0.12) x 106 M-1 | Not Reported | |

| Doxorubicin | Calf Thymus DNA | Optical Method | K = (0.13 - 0.16) x 106 M-1 | Not Reported |

Experimental Protocols

A multi-faceted approach employing various biophysical and computational techniques is necessary to fully characterize the binding of this compound to DNA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding event, providing information on the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol for Determining this compound-DNA Binding by ITC:

-

Sample Preparation:

-

Prepare a solution of this compound (ligand) and a solution of the target DNA (macromolecule) in the same buffer (e.g., phosphate buffer with a specific pH and salt concentration). The buffer should be thoroughly degassed.

-

The concentration of the DNA in the sample cell is typically in the range of 10-50 µM, while the concentration of this compound in the syringe is 10-20 times higher.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

The sample cell (containing the DNA solution) and the reference cell (containing the buffer) are equilibrated to the desired experimental temperature.

-

The injection syringe is loaded with the this compound solution.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the sample cell containing the DNA.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change for each injection.

-

These values are then plotted against the molar ratio of ligand to macromolecule.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka or KD), enthalpy of binding (ΔH), and stoichiometry (n). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKa.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for studying the conformational changes in DNA upon drug binding. The interaction of this compound with DNA can induce changes in the DNA's secondary structure, which can be monitored by changes in the CD spectrum.

Protocol for Analyzing this compound-DNA Interaction by CD Spectroscopy:

-

Sample Preparation:

-

Prepare stock solutions of DNA and this compound in a suitable buffer (e.g., phosphate buffer).

-

Prepare a series of samples with a constant concentration of DNA and varying concentrations of this compound.

-

-

Instrumentation and Measurement:

-

Use a CD spectropolarimeter.

-

Record the CD spectra of the DNA solution alone and in the presence of increasing concentrations of this compound in the far-UV region (typically 220-320 nm).

-

A quartz cuvette with a path length of 1 cm is commonly used.

-

-

Data Analysis:

-

Observe the changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm).

-

Intercalation of this compound is expected to cause changes in the intensity and position of these bands, reflecting alterations in the DNA helical structure.

-

The binding constant can be estimated by analyzing the changes in the CD signal as a function of the drug concentration.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic nature of the this compound-DNA complex. These simulations can reveal details about the binding mode, conformational changes in both the drug and the DNA, and the role of solvent molecules in the interaction.

Protocol for MD Simulation of the this compound-DNA Complex:

-

System Setup:

-

Obtain or build a 3D structure of the DNA duplex (e.g., a specific sequence known to be a target).

-

Obtain the 3D structure of this compound.

-